molecular formula C6H11BrO B1661872 2-Bromohexan-3-one CAS No. 98442-06-9

2-Bromohexan-3-one

Cat. No. B1661872
CAS RN: 98442-06-9
M. Wt: 179.05 g/mol
InChI Key: SCOFXRPWXQJAEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Most 2-bromoalkanes, including 2-Bromohexan-3-one, are prepared by the addition of hydrogen bromide to the 1-alkene . The Markovnikov addition proceeds in the absence of free radicals, giving the 2-bromo derivatives .


Molecular Structure Analysis

The molecular formula of 2-Bromohexan-3-one is C6H11BrO . The compound is chiral, meaning it has a non-superimposable mirror image .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of 2-Bromohexan-3-one is the addition of hydrogen bromide to the 1-alkene . This reaction follows Markovnikov’s rule, which states that in the addition of a protic acid HX to an alkene, the acid hydrogen (H) becomes attached to the carbon with fewer alkyl substituents, and the halide (X) group becomes attached to the carbon with more alkyl substituents .


Physical And Chemical Properties Analysis

2-Bromohexan-3-one is a colorless liquid . It has a molar mass of 165.074 g·mol −1 . The density of this compound is 1.1891 g mL −1 , and it has a boiling point of 143 °C (289 °F; 416 K) .

Safety And Hazards

While specific safety and hazard information for 2-Bromohexan-3-one was not found in the searched resources, similar compounds like 2-Bromohexane have associated hazards. For instance, 2-Bromohexane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their skin thoroughly .

properties

IUPAC Name

2-bromohexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFXRPWXQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540934
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromohexan-3-one

CAS RN

98442-06-9
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromohexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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